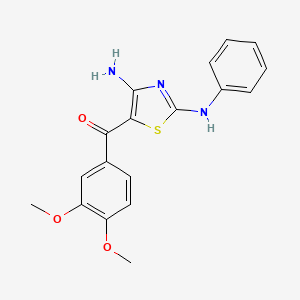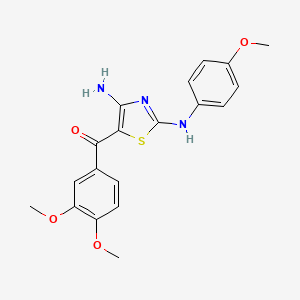
SKI-349
Overview
Description
SKI-349 is a dual-target inhibitor of sphingosine kinase 1 and 2 (SPHK1/2) and microtubule assembly. It exhibits anticancer activity by inhibiting the vitality, invasion, and AKT/mTOR signaling pathway of liver cells . This compound has shown promising results in suppressing non-small cell lung cancer cell growth .
Preparation Methods
The synthesis of SKI-349 involves several steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving various reagents and catalysts .
Chemical Reactions Analysis
SKI-349 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
SKI-349 has a wide range of scientific research applications, including:
Chemistry: It is used as a research tool to study the inhibition of sphingosine kinase 1 and 2 and microtubule assembly.
Biology: It is used to investigate the role of sphingosine kinase in cell proliferation, apoptosis, and migration.
Medicine: It has shown potential as an anticancer agent, particularly in the treatment of non-small cell lung cancer and hepatocellular carcinoma
Industry: It is used in the development of new therapeutic agents and in the study of cancer biology.
Mechanism of Action
SKI-349 exerts its effects by inhibiting the activity of sphingosine kinase 1 and 2, leading to the accumulation of ceramide and the inhibition of the AKT/mTOR signaling pathway. This results in the induction of apoptosis and the inhibition of cell proliferation and migration . The compound also decreases the expression of bromodomain-containing protein 4 (BRD4) and downregulates BRD4-dependent genes, further contributing to its anticancer activity .
Comparison with Similar Compounds
SKI-349 is unique in its dual-target inhibition of sphingosine kinase 1 and 2 and microtubule assembly. Similar compounds include:
Mebendazole: This compound also inhibits sphingosine kinase activity and has a similar benzoyl backbone structure.
This compound stands out due to its high efficiency and specificity in inhibiting sphingosine kinase 1 and 2, making it a valuable tool in cancer research and therapy .
Properties
IUPAC Name |
[4-amino-2-(4-methoxyanilino)-1,3-thiazol-5-yl]-(3,4-dimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-24-13-7-5-12(6-8-13)21-19-22-18(20)17(27-19)16(23)11-4-9-14(25-2)15(10-11)26-3/h4-10H,20H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBQCPZBRPKYKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)C3=CC(=C(C=C3)OC)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[7-(5-ETHOXY-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-6-OXO-2H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-3(4H,6H)-YL]BENZOIC ACID](/img/structure/B3748178.png)
![METHYL 6-METHOXY-3-({2-[2-OXO-1,3-BENZOTHIAZOL-3(2H)-YL]ACETYL}AMINO)-1H-INDOLE-2-CARBOXYLATE](/img/structure/B3748186.png)
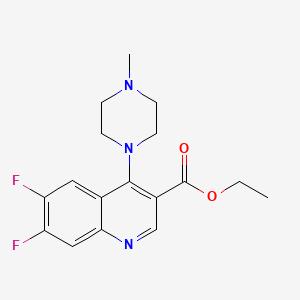
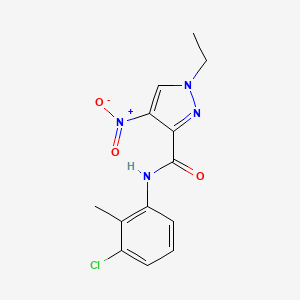
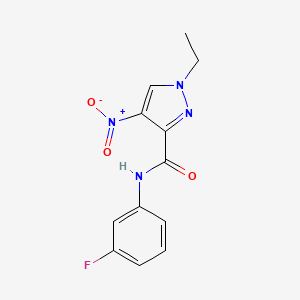
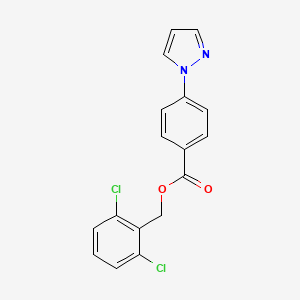
![N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-4-fluorobenzamide](/img/structure/B3748210.png)
![3-nitro-N-(1,3-thiazol-2-yl)dibenzo[b,f]oxepine-1-carboxamide](/img/structure/B3748222.png)
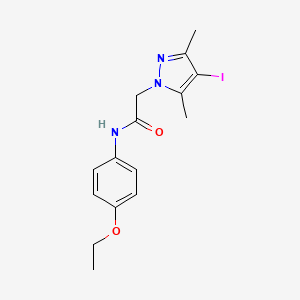
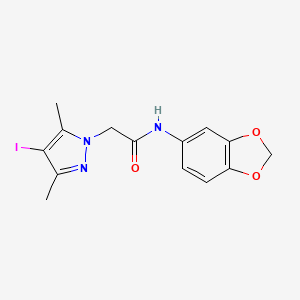
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3,5-dimethoxybenzyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B3748241.png)
![4-FLUOROPHENYL ({3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL) ETHER](/img/structure/B3748242.png)
![5-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B3748246.png)
